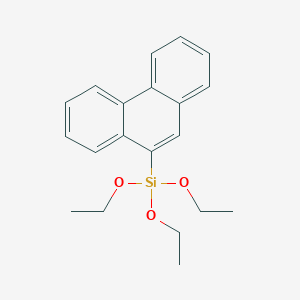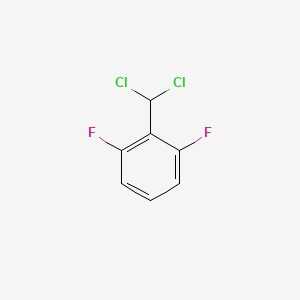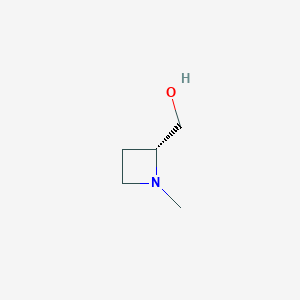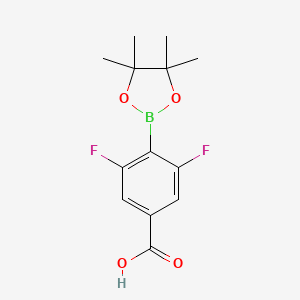
4-Carboxy-2,6-difluorophenylboronic acid pinacol ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1031857-96-1. It has a molecular weight of 284.07 . It is also known as 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . The InChI code is 1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) .Chemical Reactions Analysis
Boronic esters are often used in Suzuki–Miyaura coupling reactions . This process involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.07 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling
4-Carboxy-2,6-difluorophenylboronic acid pinacol ester: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The ester’s stability and reactivity allow for the creation of complex molecules, essential in pharmaceuticals and agrochemicals development.
Catalyst Transmetalation
The compound serves as a source of boron for transmetalation in catalytic cycles . It transfers the boron atom to transition metals, facilitating the formation of new bonds. This process is crucial for the synthesis of various organic compounds.
Organic Synthesis
As an organoboron reagent, this ester is used in organic synthesis due to its low toxicity and unique reactivity profile. It’s particularly useful in reactions where high precision and functional group tolerance are required .
Protodeboronation
This compound can undergo protodeboronation, a reaction where a boronic ester is converted back to the corresponding arene . This reaction is useful for fine-tuning the electronic properties of aromatic compounds, which is beneficial in material science.
End Group Capping
In polymer chemistry, the ester is used for end group capping . This technique modifies the end groups of a polymer chain, altering its properties and making it suitable for specific applications, such as creating biocompatible materials.
Phosphorescent Sensor Development
The ester’s unique structure makes it suitable for developing phosphorescent sensors . These sensors can detect biologically relevant ions, like zinc, which is vital for understanding biological processes and developing diagnostic tools.
Organic Light-Emitting Diodes (OLEDs)
It also finds application in the field of electronics, particularly in the development of blue-green phosphorescent OLEDs . These OLEDs are used in display and lighting technologies, offering advantages like energy efficiency and superior color contrast.
Suzuki Coupling for Complex Molecules
Lastly, the ester is widely used in Suzuki coupling reactions to synthesize complex molecules . This application is significant in the creation of new materials with potential use in nanotechnology and advanced manufacturing processes.
Mécanisme D'action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . Therefore, the targets can be considered as the reactants in these reactions that form new carbon-carbon bonds.
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like the 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester) with a halide or pseudo-halide using a palladium catalyst . The reaction is characterized by its mild and functional group tolerant conditions, and it results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathways involved in the synthesis of various organic compounds . The creation of new carbon-carbon bonds can lead to the formation of complex organic molecules, which can have various downstream effects depending on the specific molecules produced.
Pharmacokinetics
For instance, pinacol boronic esters are usually bench stable, easy to purify, and often commercially available, which can make them more accessible for use in reactions .
Result of Action
The result of the action of 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels depending on the specific molecules produced.
Action Environment
The action of 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Additionally, the compound’s stability can be affected by air and moisture . Therefore, these factors should be carefully controlled to ensure the compound’s efficacy and stability.
Safety and Hazards
Orientations Futures
Boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of reactions and have been tailored for application under specific conditions . Future research may focus on developing new borane reagents and exploring their potential applications in various chemical reactions .
Propriétés
IUPAC Name |
3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXVWDLNOWTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


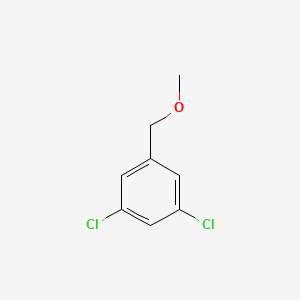


![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)
